2-phenoxy-N-(3-sulfamoylphenyl)acetamide

TAK1 inhibitor MAP3K7 kinase selectivity

2-Phenoxy-N-(3-sulfamoylphenyl)acetamide (C₁₄H₁₄N₂O₄S; MW 306.34 g/mol) is a synthetic sulfonamide-bearing phenoxyacetamide that incorporates a primary sulfamoyl (-SO₂NH₂) group at the meta position of the anilide ring. This compound belongs to the N-(sulfamoylphenyl)acetamide chemotype, a scaffold that has demonstrated inhibitory activity against transforming growth factor-β-activated kinase 1 (TAK1/MAP3K7) and has been explored within broader series targeting leucyl-tRNA synthetase (LeuRS) for anti-trypanosomal applications.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B4968970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(3-sulfamoylphenyl)acetamide
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-5-11(9-13)16-14(17)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)
InChIKeyVBZVMCJEEAJMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-N-(3-sulfamoylphenyl)acetamide: Chemical Identity, Pharmacological Class, and Procurement-Relevant Baseline


2-Phenoxy-N-(3-sulfamoylphenyl)acetamide (C₁₄H₁₄N₂O₄S; MW 306.34 g/mol) is a synthetic sulfonamide-bearing phenoxyacetamide that incorporates a primary sulfamoyl (-SO₂NH₂) group at the meta position of the anilide ring [1]. This compound belongs to the N-(sulfamoylphenyl)acetamide chemotype, a scaffold that has demonstrated inhibitory activity against transforming growth factor-β-activated kinase 1 (TAK1/MAP3K7) and has been explored within broader series targeting leucyl-tRNA synthetase (LeuRS) for anti-trypanosomal applications [1][2]. The meta-sulfamoyl substitution pattern distinguishes this compound from its more commonly catalogued para-sulfamoyl regioisomer, creating a basis for differential target engagement, CYP450 interaction, and structure-activity relationship (SAR) positioning that carries direct consequences for scientific selection in kinase inhibitor and anti-infective discovery programs.

Why 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide Cannot Be Interchanged with In-Class Analogs Without Quantitative Evidence


Compounds within the N-(sulfamoylphenyl)acetamide class share a conserved sulfonamide-acetamide core, yet small perturbations in sulfamoyl ring position, phenoxy substitution, or linker atom identity produce substantial shifts in target affinity, selectivity, and ADME liability [1][2]. The meta-sulfamoyl geometry of 2-phenoxy-N-(3-sulfamoylphenyl)acetamide yields a TAK1 IC₅₀ of 37 nM while maintaining a ~95-fold window over CYP2C9 inhibition (IC₅₀ = 3.5 μM), a selectivity margin that cannot be assumed for the para-sulfamoyl regioisomer or for phenylacetamide-based congeners such as BAY-1797, which operates through an entirely distinct P2X4 ion channel mechanism [3]. Furthermore, within anticancer SAR series, the electron-donating character of the phenoxy group confers systematically higher antiproliferative activity compared to electron-withdrawing substituted analogs, meaning that arbitrary substitution to a cheaper or more readily available analog will degrade biological performance in a measurable, predictable manner [4]. Procurement decisions that ignore these quantitative distinctions risk selecting a compound with incompatible target pharmacology, diminished cellular potency, or uncharacterized off-target profiles.

Quantitative Differentiation Evidence: 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide vs. Closest Analogs and In-Class Candidates


TAK1 Kinase Inhibition Potency: 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide vs. Gold-Standard Inhibitors 5Z-7-Oxozeaenol and Takinib

In a biochemical assay measuring inhibition of the N-terminal His-tagged human TAK1 (aa 1-303)/TAB1 (aa 437-504) complex expressed in a baculovirus system, 2-phenoxy-N-(3-sulfamoylphenyl)acetamide exhibited an IC₅₀ of 37 nM [1]. This positions it as a moderately potent TAK1 ligand: 4.6-fold less potent than the natural product irreversible inhibitor 5Z-7-oxozeaenol (IC₅₀ = 8 nM) [2] and 3.9-fold less potent than the ATP-competitive inhibitor Takinib (IC₅₀ = 9.5 nM) . Unlike 5Z-7-oxozeaenol, which irreversibly alkylates a cysteine residue in the TAK1 active site and concurrently inhibits VEGF-R2 (IC₅₀ = 52 nM), the phenoxyacetamide scaffold lacks the Michael-acceptor motif associated with irreversible binding, suggesting a reversible binding mode that may afford different temporal pharmacodynamics [2][1].

TAK1 inhibitor MAP3K7 kinase selectivity inflammation

CYP2C9 Off-Target Liability: Selectivity Margin of 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide for TAK1 Over CYP2C9

A critical differentiator in kinase inhibitor tool compounds is the selectivity window against cytochrome P450 isoforms, particularly CYP2C9, which mediates metabolism of numerous co-administered agents and endogenous substrates. 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide was profiled against CYP2C9 in human liver microsomes using sulfaphenazole as a probe substrate, yielding an IC₅₀ of 3,500 nM (3.5 μM) [1]. This establishes a TAK1/CYP2C9 selectivity index of approximately 95-fold (3,500 nM / 37 nM). While CYP2C9 selectivity data for Takinib and 5Z-7-oxozeaenol under identical assay conditions could not be located, the presence of a directly measured, moderate CYP2C9 window for this compound provides a quantifiable basis for assessing drug-drug interaction risk that is absent from the public pharmacological profiles of the comparator TAK1 inhibitors [1].

CYP450 inhibition drug metabolism off-target selectivity ADME

Target Class Differentiation: TAK1 Kinase Inhibition vs. P2X4 Ion Channel Antagonism in Structurally Related Sulfamoylphenyl Acetamides

The N-(3-sulfamoylphenyl)acetamide scaffold serves as a pharmacophore platform that can drive engagement of structurally unrelated protein targets depending on the nature of the acetamide N-substituent. 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide acts as a TAK1 kinase inhibitor (IC₅₀ = 37 nM) [1], whereas the closely related Bayer clinical candidate BAY-1797 (N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) is a potent, selective P2X4 purinergic receptor antagonist (human P2X4 IC₅₀ = 211 nM in HEK cellular calcium flux assays) that exhibits negligible TAK1 activity [2]. BAY-1797 contains three critical structural differences: (i) a 3-chlorophenoxy group replacing the unsubstituted phenoxy, (ii) a 2-phenylacetamide replacing the 2-phenoxyacetamide linker, and (iii) demonstrated oral bioavailability and in vivo anti-nociceptive efficacy in a mouse CFA inflammatory pain model (properties not established for the target compound) [2]. This orthogonal target pharmacology within a nearly identical chemical framework underscores that minor structural modifications to the sulfamoylphenyl acetamide core redirect target engagement from intracellular kinase to membrane ion channel, making the two compounds pharmacologically non-interchangeable.

target selectivity TAK1 P2X4 scaffold repurposing

Anticancer Structure-Activity Relationship: Electron-Donating Phenoxy Substitution Confers Superior Antiproliferative Activity Over Electron-Withdrawing Analogs

In a series of 21 [N-(substituted phenyl)-2-(3-substituted sulfamoyl)phenyl]acetamide derivatives evaluated across four human cancer cell lines (A549 lung, HeLa cervical, MCF-7 breast, Du-145 prostate), a systematic SAR trend was observed: compounds bearing electron-donating substituents on the N-phenyl ring demonstrated higher antiproliferative activity compared to those with electron-withdrawing substitutions [1]. The phenoxy group (-OPh) in 2-phenoxy-N-(3-sulfamoylphenyl)acetamide is classified as an electron-donating substituent via resonance (+M effect), placing this compound in the higher-activity SAR cluster. While the publication identifies compounds 4d, 4k, and 4s as the most promising within the series, the explicit quantitative IC₅₀ values for individual compounds were not disaggregated in the publicly available abstract or highlights, limiting this evidence to class-level inference [1]. Nonetheless, the electron-donating nature of the phenoxy substituent provides a mechanistically grounded, directional SAR prediction that distinguishes this compound from halogenated or nitro-substituted analogs within the same chemotype.

anticancer SAR electron-donating group phenoxy substitution

Regioisomeric Selectivity: Meta-Sulfamoyl (3-Position) vs. Para-Sulfamoyl (4-Position) Differentiation in TAK1 Binding and CYP2C9 Interaction

The positional isomerism of the primary sulfamoyl group on the anilide ring constitutes a fundamental determinant of biological activity. 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide (meta isomer) registers a TAK1-TAB1 binding IC₅₀ of 37 nM [1], while 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (para isomer, CAS 58590-29-7) demonstrates a comparable TAK1-TAB1 IC₅₀ of 33 nM in a competitive binding assay from a distinct patent-derived data set (US9505765, compound 191) [2]. The near-equivalent TAK1 potency (ratio 1.12:1 in favor of the para isomer) indicates that the sulfamoyl position does not materially alter TAK1 binding affinity. However, the meta isomer has accompanying CYP2C9 profiling data (IC₅₀ = 3,500 nM), whereas equivalent CYP2C9 data for the para isomer is not publicly catalogued [1]. The meta substitution pattern may also influence physicochemical properties—such as aqueous solubility, logD, and crystal packing—that affect formulation and assay compatibility, although direct comparative biopharmaceutical data between the two regioisomers has not been reported.

regioisomer meta-substitution para-substitution TAK1

Validated Application Scenarios for 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide Based on Quantitative Evidence


TAK1-Dependent Signaling Studies Requiring a Non-Irreversible, Non-Natural-Product Chemical Probe

For investigators studying TAK1-mediated NF-κB and MAPK signaling in inflammatory or oncological models, 2-phenoxy-N-(3-sulfamoylphenyl)acetamide offers a biochemically validated TAK1 ligand (IC₅₀ = 37 nM) with a reversible binding mode inferred from the absence of electrophilic warheads present in irreversible inhibitors like 5Z-7-oxozeaenol [1][2]. This compound is suitable for acute TAK1 inhibition experiments where irreversible target modification or sustained pathway suppression would confound dynamic signaling readouts. The independently measured CYP2C9 window (IC₅₀ = 3.5 μM) provides guidance for co-treatment protocols involving CYP2C9 substrates [1].

Medicinal Chemistry Hit Expansion Around the N-(3-Sulfamoylphenyl)acetamide Scaffold

The 3-sulfamoyl geometry represents a regioisomeric diversification point for medicinal chemistry teams exploring SAR around the TAK1 pharmacophore or repurposing the sulfamoylphenyl acetamide scaffold for alternative targets [3][4]. The 37 nM biochemical TAK1 IC₅₀ provides a benchmark for analog prioritization, and the electron-donating phenoxy group aligns this compound with the higher-activity cluster identified in the anticancer SAR series reported by Pawar et al. (2017) [5]. Procurement of the meta isomer enables head-to-head regioisomeric comparisons with the commercially more prevalent para isomer (TAK1 IC₅₀ = 33 nM) [4].

Negative Control or Comparator for P2X4 Antagonist Screening Cascades

Given that BAY-1797, a close structural congener of 2-phenoxy-N-(3-sulfamoylphenyl)acetamide, is an advanced P2X4 antagonist (human IC₅₀ = 211 nM) with established in vivo activity, the target compound serves a critical function as a selectivity control [6]. Its TAK1-biased pharmacology (with no reported P2X4 activity) enables its use as a specificity probe in P2X4 screening cascades to confirm that hits are acting through P2X4 rather than through off-target kinase inhibition shared by the sulfamoylphenyl acetamide chemotype.

Anti-Trypanosomal Drug Discovery Leveraging LeuRS Inhibitory Chemotype Evolution

The N-(3-sulfamoylphenyl)amide scaffold has been systematically explored as a T. brucei LeuRS synthetic site inhibitor platform, with optimized leads achieving sub-micromolar IC₅₀ values (e.g., 0.25 μM for compound 74) [3]. 2-Phenoxy-N-(3-sulfamoylphenyl)acetamide, as a structurally related α-phenoxy-N-sulfonylphenyl acetamide congener, may serve as a scaffold-hopping starting point or an intermediate-complexity analog for anti-trypanosomal hit-to-lead programs, bridging the gap between the initial thiourea hit ZCL539 and the advanced amide leads [3][7].

Quote Request

Request a Quote for 2-phenoxy-N-(3-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.